![molecular formula C17H12BrClN2O2 B3537429 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B3537429.png)
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide
Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide, also known as BRD0705, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and other transcription factors. This leads to the inhibition of gene transcription, which can have a downstream effect on cell proliferation, differentiation, and apoptosis. The precise mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is still under investigation, but it is thought to involve the disruption of protein-protein interactions and the formation of stable protein complexes.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been shown to have potent anti-inflammatory effects in various cellular and animal models. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to sites of inflammation. In addition, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is its high potency and selectivity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in gene regulation and disease pathogenesis. However, one limitation of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of BET proteins in vivo. In addition, the off-target effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide are still being investigated, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide. One area of interest is the development of more potent and selective BET inhibitors that can overcome the limitations of current compounds. Another area of focus is the investigation of the role of BET proteins in various disease states, such as cancer, inflammation, and viral infections. Finally, the use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide as a therapeutic agent in clinical trials is an exciting prospect that warrants further investigation.
Scientific Research Applications
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide has been found to have potential therapeutic applications in various scientific research areas. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene regulation. BET inhibitors have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making them an attractive target for drug development.
properties
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-(2-chlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-12-5-6-16-13(7-12)11(10-22)8-21(16)9-17(23)20-15-4-2-1-3-14(15)19/h1-8,10H,9H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIZYMFWWAUXNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.